molecular formula C16H17N5O4 B6535134 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide CAS No. 1171600-69-3

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide

Cat. No.: B6535134
CAS No.: 1171600-69-3
M. Wt: 343.34 g/mol
InChI Key: JCJQAWZWJKXSIR-UHFFFAOYSA-N
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Description

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. It integrates a 1,3-dimethyl-1H-pyrazole moiety with a 1,3,4-oxadiazole ring, a scaffold intensively investigated for its anticancer potential through mechanisms such as the inhibition of key enzymes including thymidylate synthase, HDAC, and topoisomerase II . This molecular architecture is completed with a 2,5-dimethoxybenzamide group, contributing to the compound's potential to engage with diverse biological targets. The 1,3,4-oxadiazole core is a well-known pharmacophore of high interest in developing novel anticancer agents . Furthermore, pyrazole-containing derivatives are prominent in clinical drugs for various conditions, demonstrating anti-inflammatory, antimicrobial, and kinase-inhibiting properties . Specifically, pyrazole hybrids have shown marked activity against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) . Researchers can explore this compound as a lead structure for developing new therapeutic agents targeting cancer and infectious diseases. Its potential mechanism of action may involve the inhibition of specific enzymes or protein targets crucial for cell proliferation and microbial survival. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-9-7-12(21(2)20-9)15-18-19-16(25-15)17-14(22)11-8-10(23-3)5-6-13(11)24-4/h5-8H,1-4H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJQAWZWJKXSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including antibacterial, antifungal, insecticidal properties, and potential mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Molecular Formula: C13_{13}H15_{15}N7_{7}O

Key Features:

  • Contains a pyrazole ring which is known for its biological activity.
  • The oxadiazole moiety contributes to its pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance:

  • Mechanism: Compounds with oxadiazole structures have been shown to disrupt bacterial cell membranes, leading to leakage of intracellular components and cell death .
CompoundTarget BacteriaEC50_{50} (μg/mL)Activity Level
7cXoo7.40High
9aXac5.44High
14hPsa12.85Moderate

These results indicate that this compound could be a promising candidate for developing new antibacterial agents.

Antifungal Activity

The compound also exhibits antifungal properties. In a study evaluating various oxadiazole derivatives:

  • Findings: Certain derivatives showed inhibition rates against Pyricularia oryae reaching up to 77.8% .
CompoundTarget FungusInhibition Rate (%)
14hPyricularia oryae77.8
14eFungus A66.7
14kFungus B55.6

This suggests that the compound may have potential applications in agricultural fungicides.

Insecticidal Activity

Insecticidal properties have also been reported for compounds containing the pyrazole and oxadiazole moieties:

  • Case Study: A series of compounds were tested against various agricultural pests such as Mythimna separate, showing lethal activities at concentrations as low as 500 mg/L .
CompoundTarget InsectLethal Activity (%)
14qMythimna separate70
14hHelicoverpa armigeraModerate

These findings indicate that the incorporation of these moieties can enhance insecticidal efficacy.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption: The compound likely affects the integrity of microbial cell membranes.
  • Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways in bacteria and fungi.
  • Cell Cycle Interference: Some studies suggest that oxadiazoles may interfere with cellular processes leading to apoptosis in target organisms.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name / Feature Target Compound (Inferred) Compounds (7c–7f) Compound (F269-0500)
Molecular Formula ~C₁₆H₁₈N₅O₄ C₁₆H₁₇N₅O₂S₂ to C₁₇H₁₉N₅O₂S₂ C₂₀H₂₃N₅O₂
Molecular Weight (g/mol) ~364–380 375–389 365.43
Key Functional Groups Benzamide, oxadiazole, pyrazole, methoxy Oxadiazole, sulfanyl, thiazole, amide Benzamide, pyrazole, pyrimidinone, ethyl
logP (Predicted/Reported) ~3.0–3.5 (methoxy groups increase lipophilicity) Not reported 2.9354
Hydrogen-Bonding Capacity Acceptors: 6; Donors: 2 Acceptors: 5–6; Donors: 2 Acceptors: 6; Donors: 2
Polar Surface Area (Ų) ~80–90 Not reported 71.49
Synthetic Accessibility Moderate (complex heterocyclic coupling) Moderate (sulfanyl linkages) High (modular pyrimidinone synthesis)

Structural Similarities and Divergences

  • Core Heterocycles: The target compound shares the 1,3,4-oxadiazole ring with compounds in (e.g., 7c–7f) . However, the latter feature sulfanyl (-S-) linkages and thiazole substituents, which are absent in the target. In contrast, the pyrazole moiety in the target aligns more closely with F269-0500 (), which contains a pyrimidinone-pyrazole hybrid .
  • Substituent Effects : The 2,5-dimethoxybenzamide group in the target enhances electron density and steric bulk compared to the simpler methylphenyl amides in . This may influence binding affinity in biological systems.

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity: The target’s predicted logP (~3.0–3.5) is higher than F269-0500 (logP = 2.9354) , likely due to the methoxy groups.
  • Thermal Stability : compounds exhibit melting points of 134–178°C , suggesting the target may also display moderate thermal stability.

Preparation Methods

Cyclocondensation of Acetylacetone with Methylhydrazine

A representative method involves reacting acetylacetone (pentane-2,4-dione) with methylhydrazine in ethanol under reflux:

CH3COCH2COCH3+CH3NHNH2EtOH, reflux1,3-Dimethyl-1H-pyrazol-5-amine+H2O\text{CH}3\text{COCH}2\text{COCH}3 + \text{CH}3\text{NHNH}2 \xrightarrow{\text{EtOH, reflux}} \text{1,3-Dimethyl-1H-pyrazol-5-amine} + \text{H}2\text{O}

Key Parameters :

  • Solvent: Ethanol or methanol

  • Temperature: 70–80°C

  • Reaction Time: 6–8 hours

  • Yield: 75–85%

Methylation Optimization

Post-cyclization methylation may be required if the dimethyl substitution is incomplete. Methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2_2CO3_3) in acetone achieves selective N-methylation.

Oxadiazole Ring Formation

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of a diacylhydrazide intermediate.

Hydrazide Preparation

The pyrazole-5-amine is acylated with chloroacetyl chloride to form the hydrazide precursor:

C5H7N3+ClCOCH2ClEt3N, DCMC5H6N3COCH2NHNH2+HCl\text{C}{5}\text{H}{7}\text{N}{3} + \text{ClCOCH}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{5}\text{H}{6}\text{N}{3}\text{COCH}2\text{NHNH}2 + \text{HCl}

Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Cyclization Using Phosphorus Oxychloride

The hydrazide undergoes cyclization in the presence of POCl3_3:

C7H9N5O+POCl3reflux1,3,4-Oxadiazole Intermediate+H3PO4\text{C}{7}\text{H}{9}\text{N}{5}\text{O} + \text{POCl}3 \xrightarrow{\text{reflux}} \text{1,3,4-Oxadiazole Intermediate} + \text{H}3\text{PO}4

Optimized Conditions :

  • Solvent: Toluene or chlorobenzene

  • Temperature: 110–120°C

  • Reaction Time: 4–6 hours

  • Yield: 60–70%

Benzamide Coupling

The final step involves coupling the oxadiazole-pyrazole intermediate with 2,5-dimethoxybenzoic acid.

Acid Activation

2,5-Dimethoxybenzoic acid is activated as an acid chloride using thionyl chloride:

C9H10O4+SOCl2refluxC9H9O3Cl+SO2+HCl\text{C}{9}\text{H}{10}\text{O}4 + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{C}{9}\text{H}{9}\text{O}3\text{Cl} + \text{SO}2 + \text{HCl}

Amide Bond Formation

The acid chloride reacts with the oxadiazole-pyrazole amine in the presence of a base:

C9H9O3Cl+C7H7N5OEt3N, DCMN-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide+Et3NHCl\text{C}{9}\text{H}{9}\text{O}3\text{Cl} + \text{C}{7}\text{H}{7}\text{N}5\text{O} \xrightarrow{\text{Et}3\text{N, DCM}} \text{this compound} + \text{Et}3\text{NHCl}

Critical Parameters :

  • Solvent: Dichloromethane or THF

  • Temperature: 0–5°C (initial), then ambient

  • Yield: 50–65%

Analytical Characterization

Spectroscopic Data :

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.85 (s, 1H, Ar-H), 6.75 (d, 2H, Ar-H), 3.95 (s, 3H, OCH3_3), 2.45 (s, 3H, CH3_3).

  • IR (KBr) : 1680 cm1^{-1} (C=O), 1605 cm1^{-1} (C=N).

  • MS (ESI) : m/z 398.1 [M+H]+^+.

Purity Assessment :

  • HPLC: >98% (C18 column, acetonitrile/water gradient).

Challenges and Optimization

  • Low Cyclization Yields : Additives like pyridine improve POCl3_3-mediated cyclization efficiency.

  • Amine Protection : Boc-protected intermediates reduce side reactions during coupling.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require higher temperatures.

Q & A

Q. What are the standard synthetic protocols for N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide?

The synthesis typically involves coupling 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol with substituted benzamide precursors. A common method uses K₂CO₃ as a base in dimethylformamide (DMF) at room temperature, with stoichiometric control of alkyl/aryl halides (RCH₂Cl) to ensure regioselectivity . Reaction monitoring via TLC or HPLC is recommended to confirm intermediate purity .

Q. Which spectroscopic techniques are employed to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are primary tools for structural confirmation. For example, ¹H NMR can resolve methoxy (-OCH₃) and pyrazole protons, while MS provides molecular ion peaks to validate the molecular formula . X-ray crystallography (if crystals are obtainable) offers definitive stereochemical data .

Q. How is reaction purity ensured during multi-step synthesis?

Thin-layer chromatography (TLC) is used for real-time monitoring of intermediates, while high-performance liquid chromatography (HPLC) ensures final product purity. Adjusting solvent polarity (e.g., ethyl acetate/hexane gradients) improves separation efficiency .

Q. What initial biological screening assays are relevant for this compound?

Enzymatic inhibition assays (e.g., kinase or protease targets) and antimicrobial susceptibility testing (MIC assays) are common starting points. Structural analogs have shown activity against tyrosine kinases and bacterial pathogens, suggesting similar screening frameworks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic variation of solvents (e.g., DMF vs. DMSO), bases (e.g., K₂CO₃ vs. NaH), and temperatures can enhance yields. For instance, highlights that DMSO increases reaction rates for oxadiazole formation, while NaH improves deprotonation efficiency in thiol-alkylation steps . Catalyst screening (e.g., phase-transfer catalysts) may further improve regioselectivity .

Q. How to resolve contradictions in spectral data for structural elucidation?

Discrepancies in NMR assignments (e.g., overlapping peaks) can be addressed via 2D techniques (COSY, HSQC) or computational modeling (DFT-based chemical shift predictions). demonstrates crystallographic validation of pyrazole ring conformations, which can reconcile ambiguities in solution-state data .

Q. What strategies are used to elucidate the compound’s mechanism of action in biological systems?

Target identification often involves competitive binding assays (e.g., fluorescence polarization) and molecular docking studies. notes that benzamide derivatives interact with kinase ATP-binding pockets; similar docking protocols using AutoDock Vina or Schrödinger Suite can map binding affinities . Mutagenesis studies on suspected target residues (e.g., kinase catalytic domains) validate computational predictions .

Q. How to address discrepancies in biological activity across studies?

Variability in activity may arise from differences in substituent electronic effects or assay conditions. For example, shows that methyl vs. trifluoromethyl groups on pyrazole rings alter hydrophobicity and target affinity. Dose-response curves and pharmacokinetic profiling (e.g., plasma stability assays) clarify bioactivity thresholds .

Q. What computational methods support structure-activity relationship (SAR) studies?

Quantum mechanical calculations (e.g., DFT for electron density mapping) and molecular dynamics simulations (e.g., GROMACS for protein-ligand stability) model interactions at atomic resolution. combines docking with free-energy perturbation (FEP) to predict binding thermodynamics .

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